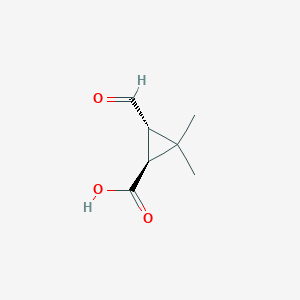
(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound with a unique cyclopropane ring structure. This compound is characterized by the presence of a formyl group and a carboxylic acid group attached to a cyclopropane ring, which is further substituted with two methyl groups. The stereochemistry of the compound is defined by the (1S,3S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent oxidation and formylation steps introduce the formyl and carboxylic acid groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalytic processes and continuous flow reactors are often employed to enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alcohols, amines, and other nucleophiles in the presence of activating agents like dicyclohexylcarbodiimide (DCC)
Major Products
Oxidation: (1S,3S)-3-Carboxy-2,2-dimethylcyclopropane-1-carboxylic acid
Reduction: (1S,3S)-3-Hydroxymethyl-2,2-dimethylcyclopropane-1-carboxylic acid
Substitution: Various esters, amides, and other derivatives
Scientific Research Applications
(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The cyclopropane ring’s strained structure may also play a role in its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
(1S,3S)-3-Methoxy-2,2-dimethylcyclopropane-1-carboxylic acid: A derivative with a methoxy group instead of a formyl group, affecting its reactivity and applications.
(1S,3S)-3-Amino-2,2-dimethylcyclopropane-1-carboxylic acid: A derivative with an amino group, used in different chemical and biological contexts.
Uniqueness
(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both formyl and carboxylic acid groups. This combination of functional groups and stereochemistry imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
54984-59-7 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(1S,3S)-3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-7(2)4(3-8)5(7)6(9)10/h3-5H,1-2H3,(H,9,10)/t4-,5+/m0/s1 |
InChI Key |
PTQGFDXPHNRDCV-CRCLSJGQSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)O)C=O)C |
Canonical SMILES |
CC1(C(C1C(=O)O)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13471763.png)
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13471775.png)
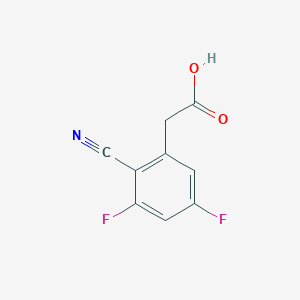
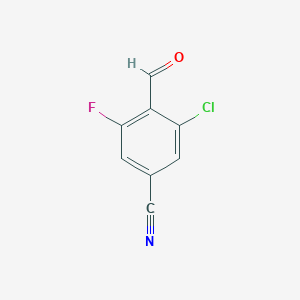
![benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13471789.png)
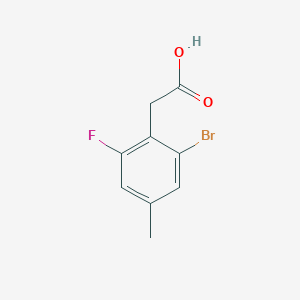
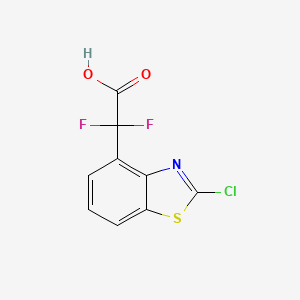


![6,6-Difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13471820.png)
![2,2,2-Trifluoro-1-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13471832.png)
![Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13471835.png)


